2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound. Structurally, it features a pyrimidine core fused to a quinoline ring, with various functional groups such as an allylthio group, pyridinyl moiety, and dimethyl substituents. Its complex structure suggests significant chemical reactivity and potential biological activity, making it an interesting target for research in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. A potential synthetic route might involve the following steps:
Formation of the Quinoline Ring : Starting from an appropriate aniline derivative, the quinoline ring can be constructed through a Friedländer synthesis, which involves condensing the aniline with a carbonyl compound in the presence of a base.
Introduction of the Pyridine Ring : The pyridine moiety can be introduced through a coupling reaction such as the Suzuki or Heck reaction.
Functional Group Modifications : The allylthio group and dimethyl substituents can be introduced via nucleophilic substitution and alkylation reactions respectively.
Industrial Production Methods: While the detailed industrial methods can vary, large-scale production often involves optimized catalytic processes and more efficient routes for each step mentioned above, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation : The compound may undergo oxidative reactions, particularly at the allylthio group, forming sulfoxides or sulfones.
Reduction : Reduction reactions can modify the quinoline or pyridine rings, possibly leading to partially saturated derivatives.
Substitution : Nucleophilic substitution can occur, especially at positions activated by the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution : For nucleophilic substitution, reagents such as alkyl halides and nucleophiles like thiols or amines are common.
Major Products:
Oxidation : Sulfoxides, sulfones.
Reduction : Partially or fully reduced derivatives of the core rings.
Substitution : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry::
Used as an intermediate in the synthesis of more complex molecules.
A tool in studying heterocyclic chemistry.
Potential biological activity due to its heterocyclic structure, which can interact with biological targets.
The compound might be explored for potential therapeutic properties.
Analogs and derivatives could serve as lead compounds in drug discovery.
Could be used in the development of new materials, dyes, or pigments due to its complex structure.
Mechanism of Action
While the exact mechanism of action would depend on the specific biological or chemical context, we can hypothesize that:
Molecular Targets and Pathways:
The heterocyclic core might interact with DNA, enzymes, or receptors, influencing various biochemical pathways.
The allylthio group may contribute to binding affinity with certain proteins or enzymes.
Comparison with Similar Compounds
Comparison with Other Compounds:
Similar heterocyclic compounds might include other fused ring systems like benzodiazepines or other pyrimidine-quinoline derivatives.
The uniqueness of 2
Properties
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-9-28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)10-21(2,3)11-14(16)26/h4-8,15H,1,9-11H2,2-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZHXDWNTQZCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=NC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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